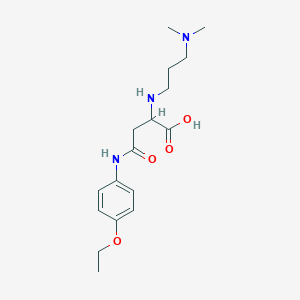

![molecular formula C23H28O3S B2510972 4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid CAS No. 868255-47-4](/img/structure/B2510972.png)

4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid" is a complex organic molecule that appears to be related to various research areas, including pharmaceutical intermediates and potential therapeutic agents. The papers provided discuss compounds with structural similarities or functionalities that may provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the Friedel-Crafts reaction mentioned in the synthesis of 4,4-Bis(4-fluorophenyl) butanoic acid, which is an important pharmaceutical intermediate . Additionally, the synthesis of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one as a bifunctional antimelanoma agent involves a tyrosinase-activatable phenolic moiety and a GSH-reactive alpha,beta-unsaturated carbonyl group . These methods could potentially be adapted for the synthesis of the compound , considering the presence of phenyl groups and the potential for similar reactivity.

Molecular Structure Analysis

The molecular structure of the compound likely features a benzyl sulfanyl group attached to a butanoic acid backbone, with additional methyl substituents on the phenyl rings. The structural diversity of organotin complexes with 4-sulfanylbenzoic acid demonstrates the coordination behavior of sulfanyl groups and their ability to form supramolecular structures through various intermolecular interactions . This information could be relevant when considering the molecular structure and potential binding interactions of "4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid."

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes interactions with biological molecules such as GSH, as seen with the bifunctional antimelanoma agent . The sulfonation process used to remove undesired isomers in the synthesis of 4,4-Bis(4-fluorophenyl) butanoic acid also highlights the potential for selective reactivity in the synthesis or modification of the compound . These reactions could provide a basis for understanding how "4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid" might interact in a chemical or biological context.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid," they do provide insights into the properties of structurally related compounds. For instance, the solubility, reactivity, and potential for forming hydrogen bonds are important considerations, as seen in the supramolecular structures involving organotin complexes . The cytotoxic activity against B16F1 murine melanoma cells of a related compound suggests that the compound may also exhibit biological activity, which would be an important physical property to consider.

Applications De Recherche Scientifique

Synthesis and Structural Analysis : The synthesis of various compounds related to the molecular structure of 4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid has been a subject of interest. For instance, the synthesis of novel compounds involving thiazolidin-4-ones and thiazan-4-one from 10-undecenoic acid hydrazide and their structural assignment and stereochemistry have been elaborately discussed (Rahman et al., 2005). Similarly, the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide and the confirmation of their configuration through X-ray diffraction and NMR spectroscopy highlight the complex chemistry and potential applications of such compounds (Kantam et al., 2010).

Chemiluminescence and Molecular Interaction Studies : Research on sulfanyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence offers insights into the singlet oxygenation and thermal stability of these compounds. The study of the light emission characteristics upon decomposition of these dioxetanes could pave the way for novel applications in chemiluminescence-based technologies (Watanabe et al., 2010).

Metal–Organic Framework (MOF) Construction : The design and synthesis of flexible dicarboxylate ligands and their application in assembling copper metal–organic systems demonstrate the significance of molecular construction and the potential of such compounds in developing MOFs with varied structures and functionalities (Dai et al., 2009).

Antimicrobial Activity : The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds and their evaluation against various bacteria and fungi illustrate the potential of sulfanyl-substituted compounds in antimicrobial applications (Sarvaiya et al., 2019).

Synthesis of Functionalized Sulfonamides : The study on the multicomponent reaction of alkyl isocyanide and dialkyl acetylenedicarboxylate with 4-methylbenzenesulfonic acid monohydrate for the synthesis of functionalized sulfonamides further underscores the versatility of sulfanyl-substituted compounds in chemical synthesis (Alizadeh et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

4-(4-methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O3S/c1-13-7-9-19(10-8-13)21(24)11-22(23(25)26)27-12-20-17(5)15(3)14(2)16(4)18(20)6/h7-10,22H,11-12H2,1-6H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFSVTLJAVMRQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=C(C(=C(C(=C2C)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

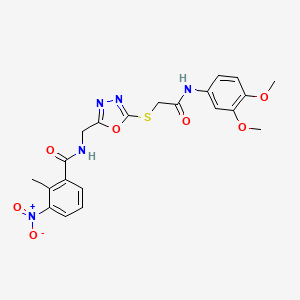

![3-chloro-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2510891.png)

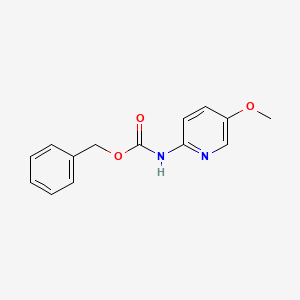

![Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride](/img/structure/B2510893.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-enamide](/img/structure/B2510896.png)

![Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2510897.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate](/img/structure/B2510899.png)

![7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B2510902.png)

![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2510903.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2510906.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2510910.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2510911.png)

![1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2510912.png)